

# Long-Term Safety and Efficacy of Viloxazine Extended-Release Capsules: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Viloxazine

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**Viloxazine** extended-release (ER) capsules (Qelbree®) represent a newer non-stimulant option for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations. This guide provides a comprehensive comparison of the long-term safety and efficacy of **viloxazine** ER with other established ADHD medications, including stimulants like methylphenidate and amphetamine derivatives, and other non-stimulants such as atomoxetine and guanfacine ER. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

## Comparative Efficacy Data

The long-term efficacy of **viloxazine** ER and its alternatives has been evaluated in numerous open-label extension studies. The primary measure of efficacy in these trials is the change from baseline in standardized ADHD rating scales. For pediatric studies, the ADHD Rating Scale (ADHD-RS-IV or ADHD-RS-5) is commonly used, while adult trials often utilize the Adult ADHD Investigator Symptom Rating Scale (AISRS).

Medication	Study Population	Duration	Mean Change from Baseline in ADHD Rating Scale Total Score	Citation(s)
Viloxazine ER	Children & Adolescents (6-18 years)	Up to 72 months (median exposure 260 days)	-26.1 ± 11.5 at Month 12 (ADHD-RS-IV/5)	[1][2]
Viloxazine ER	Adults (18-65 years)	Mean exposure 265 days	-18.2 ± 11.54 at last on-study visit (AISRS)	[3][4][5][6][7]
Mixed Amphetamine Salts ER	Adults	24 months	-7.2 ± 13.04 (ADHD-RS-IV)	[8]
Atomoxetine	Adults	26 weeks	-15.42 (vs. -9.71 for placebo) (CAARS)	[9][10]
Guanfacine ER	Children & Adolescents (6-17 years)	24 months	Significant improvement from baseline (specific mean change not provided in abstract)	[3][11]
Guanfacine ER	Children & Adolescents (European study)	2 years	-19.8 (ADHD-RS-IV)	[12][13]

## Comparative Safety Data

Long-term safety is a critical consideration in the management of ADHD. The following table summarizes the most common treatment-emergent adverse events (TEAEs) reported in long-

term studies of **viloxazine** ER and its alternatives.

Medication	Most Common Adverse Events (Incidence >10%)	Discontinuation Rate due to Adverse Events	Citation(s)
Viloxazine ER (Adults)	Insomnia (13.8%), Nausea (13.8%), Headache (10.7%), Fatigue (10.1%)	17.6%	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Viloxazine ER (Pediatrics)	Nasopharyngitis (9.7%), Somnolence (9.5%), Headache (8.9%), Decreased appetite (6.0%), Fatigue (5.7%) (Incidence >5%)	8.2%	<a href="#">[1]</a> <a href="#">[2]</a>
Mixed Amphetamine Salts ER (Adults)	Dry mouth (43%), Infection (33%), Insomnia (32%), Anorexia/decreased appetite (32%), Headache (30%), Nervousness (26%)	Not specified in abstract	<a href="#">[8]</a>
Atomoxetine (Pediatrics)	Minor and transient adverse events	4.0%	<a href="#">[14]</a> <a href="#">[15]</a>
Guanfacine ER (Pediatrics)	Somnolence (36.0%), Headache (28.5%), Fatigue (20.1%), Nasopharyngitis (11.7%)	3.3%	<a href="#">[12]</a> <a href="#">[13]</a>

## Experimental Protocols

A standardized approach is often employed in the long-term evaluation of ADHD medications, typically involving an open-label extension of a shorter-term, double-blind, placebo-controlled trial.

## Viloxazine ER Long-Term Study in Adults (NCT04143217)

- Study Design: A multicenter, flexible-dose, open-label extension to a phase III, double-blind, placebo-controlled trial.[\[3\]](#)[\[6\]](#)
- Participant Eligibility: Adults aged 18-65 who completed the preceding double-blind trial.[\[3\]](#)[\[6\]](#)
- Treatment Protocol: **Viloxazine** ER was initiated at 200 mg/day and could be adjusted to between 200 and 600 mg/day to achieve optimal efficacy and tolerability.[\[3\]](#)[\[6\]](#)
- Efficacy Assessment: The primary efficacy outcome was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[\[3\]](#)[\[6\]](#)
- Safety Assessment: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and ECGs.[\[3\]](#)[\[6\]](#)

## Viloxazine ER Long-Term Study in Children and Adolescents (NCT02736656)

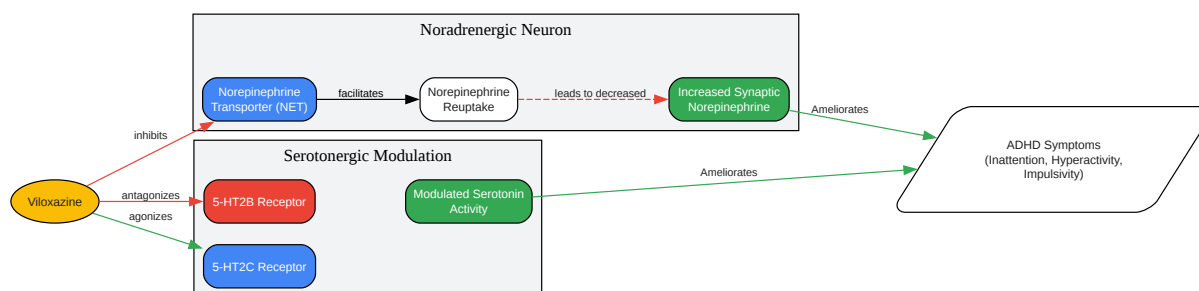
- Study Design: A phase 3, open-label extension trial for participants who completed a prior phase 2 or 3 double-blind, placebo-controlled trial.[\[1\]](#)[\[2\]](#)
- Participant Eligibility: Children (aged 6-11 years) and adolescents (aged 12-18 years) who completed a previous qualifying study.[\[1\]](#)[\[2\]](#)
- Treatment Protocol: Participants received **viloxazine** ER with a dose optimization period of 12 weeks, followed by a maintenance period. Dosing was titrated up to 400 mg/day for children and 600 mg/day for adolescents.[\[1\]](#)[\[2\]](#)
- Efficacy Assessment: Efficacy was assessed using the ADHD Rating Scale (ADHD-RS-IV/5) and the Clinical Global Impression-Improvement (CGI-I) scale.[\[1\]](#)[\[2\]](#)

- Safety Assessment: The primary objective was to assess safety, which included monitoring of adverse events, clinical laboratory results, vital signs, ECGs, and the Columbia Suicide Severity-Rating Scale (C-SSRS).[1][2]

## Signaling Pathways and Experimental Workflows

### Viloxazine Mechanism of Action

**Viloxazine**'s therapeutic effects in ADHD are believed to be mediated through its activity as a selective norepinephrine reuptake inhibitor (SNRI). However, emerging evidence suggests a more complex mechanism involving modulation of the serotonin system. **Viloxazine** has been shown to act as a 5-HT<sub>2B</sub> receptor antagonist and a 5-HT<sub>2C</sub> receptor agonist. This dual action on both noradrenergic and serotonergic pathways may contribute to its efficacy in treating both the cognitive and emotional dysregulation aspects of ADHD.[16][17][18][19]

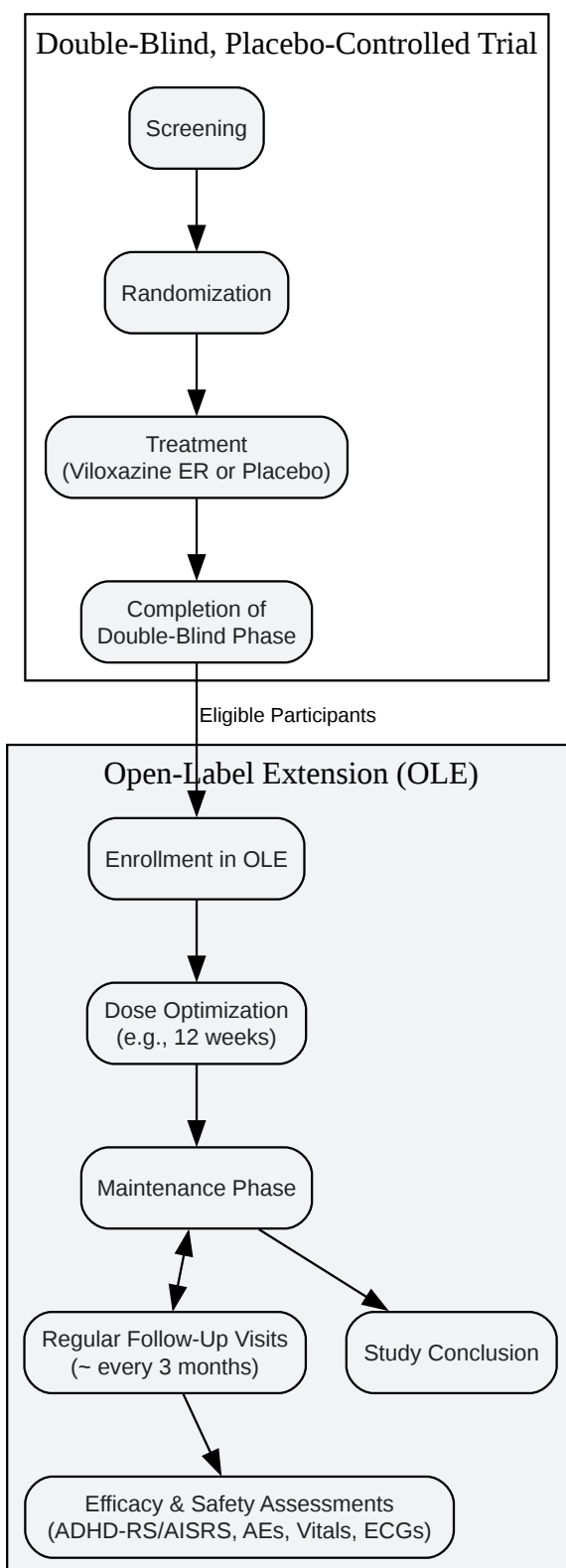


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Caption: Proposed dual mechanism of action of **viloxazine**.

## Typical Open-Label Extension Study Workflow

The following diagram illustrates a typical workflow for an open-label extension study in ADHD clinical research, based on the protocols of the **viloxazine** ER long-term trials.



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Caption: Workflow of a typical ADHD open-label extension study.

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